4-Chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with hydrazine derivatives under specific conditions. The reaction is often catalyzed by bases such as piperidine, pyridine, or triethylamine . The process may also involve the use of solvents like tetrahydrofuran (THF) and catalysts like L-proline .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as 2-chloroquinoline-3-carbaldehyde. The use of advanced synthesis techniques and optimization of reaction conditions are crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the chloro or sulfonamide groups, often using nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted benzenesulfonamides.
Scientific Research Applications
4-Chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a corrosion inhibitor for mild steel in acidic environments.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: It is used in the development of materials with specific properties, such as enhanced corrosion resistance.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide involves its interaction with metal surfaces and biological molecules. In corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective barrier that prevents corrosion . In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: A precursor in the synthesis of the target compound.
4-Chloro-N-((2-chloroquinolin-3-yl)methylene)aniline: Another Schiff base with similar corrosion inhibition properties.
7-Chloroquinoline derivatives: Compounds with similar quinoline structures used in various applications.
Uniqueness
4-Chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide is unique due to its specific structure, which combines the properties of quinoline and benzenesulfonamide. This combination enhances its effectiveness as a corrosion inhibitor and its potential in medicinal chemistry.
Properties
CAS No. |
477733-08-7 |
---|---|
Molecular Formula |
C23H16Cl2N4O3S |
Molecular Weight |
499.4 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H16Cl2N4O3S/c24-17-9-11-18(12-10-17)33(31,32)29-21-8-4-2-6-19(21)23(30)28-26-14-16-13-15-5-1-3-7-20(15)27-22(16)25/h1-14,29H,(H,28,30)/b26-14+ |
InChI Key |
UCMOKOTYUXWHPS-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.